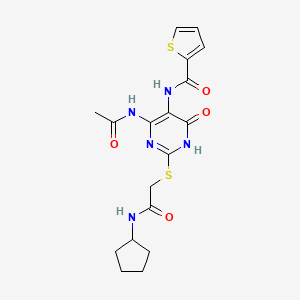

![molecular formula C20H23FN2O4S2 B2895305 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 923093-80-5](/img/structure/B2895305.png)

2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

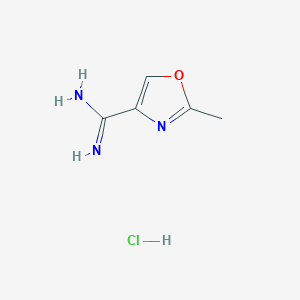

This compound is a synthetic organic compound. It is a derivative of benzo[b]thiophene-2-carboxamide . The compound is part of a series of derivatives designed and synthesized for their STING-agonistic activity .

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest for many scientists due to their potential biological activities . The synthesis of this particular compound or its close derivatives involves the design of a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and bonds. It includes a sulfur-containing bicyclic ring and an amide-linked chain . The compound’s structure allows it to form two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of related thiophene carboxamide derivatives adopting 1,3-dipolar cycloaddition methodologies. These compounds, including variations like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, have shown potential antibacterial and antifungal activities, highlighting their significance in developing new antimicrobial agents (Sowmya et al., 2018).

Antitumor Applications

Derivatives of thiophene carboxamide have been synthesized and evaluated for their antitumor activities. Novel diarylsulfonylurea derivatives have exhibited broad-spectrum antitumor activity, offering insights into the design of new cancer therapeutics (El-Sherbeny et al., 2010).

Catalytic and Environmental Applications

Studies on benzene-sulfonate and -carboxylate copper polymers, derived from related sulfonyl compounds, have shown their application in the catalytic oxidation of cyclohexane. These findings suggest the potential of thiophene sulfonyl derivatives in environmental catalysis and green chemistry applications (Hazra et al., 2016).

Material Science and Polymer Chemistry

Research into polyamides derived from fluorophenyl and thiophene compounds, similar in structure to the query compound, has explored their solubility, thermal stability, and mechanical properties. These materials have applications in advanced materials science, demonstrating the versatility of thiophene sulfonyl derivatives in the development of new polymers with desirable physical properties (Gutch et al., 2003).

Mechanism of Action

properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S2/c21-13-8-10-14(11-9-13)29(26,27)12-4-7-17(24)23-20-18(19(22)25)15-5-2-1-3-6-16(15)28-20/h8-11H,1-7,12H2,(H2,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOXXTNKMAZEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

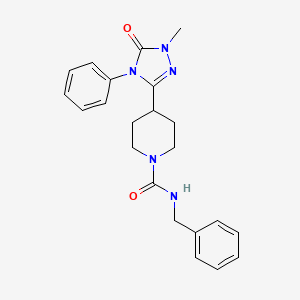

![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)

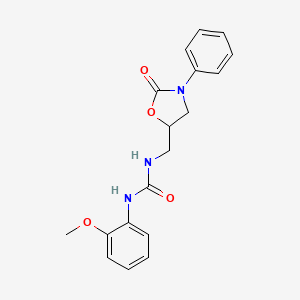

![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)

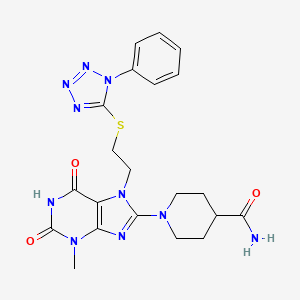

![Ethyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2895234.png)

![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)

![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)